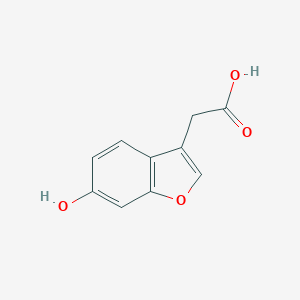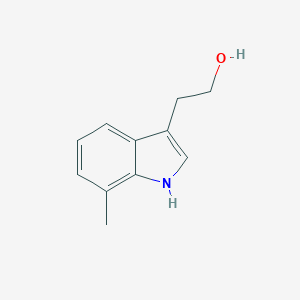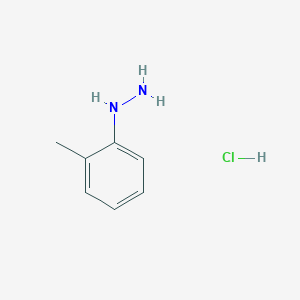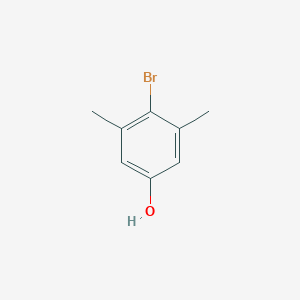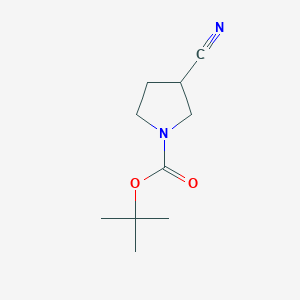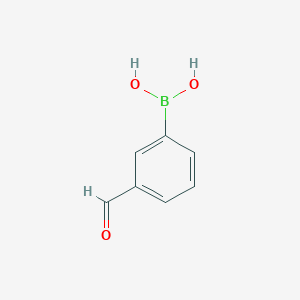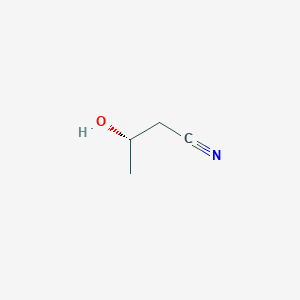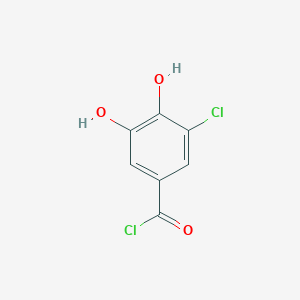
3-Chloro-4,5-dihydroxybenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4,5-dihydroxybenzoyl chloride, also known as CDC, is an important chemical compound that has been widely used in scientific research. It is a chlorinated derivative of 4,5-dihydroxybenzoic acid, which is a natural product found in many plants. CDC has been used in various fields of research, including biochemistry, pharmacology, and organic chemistry.
作用機序
3-Chloro-4,5-dihydroxybenzoyl chloride is an electrophilic reagent that reacts with nucleophiles, such as amino acids, peptides, and proteins. The reaction proceeds through the formation of an ester bond between 3-Chloro-4,5-dihydroxybenzoyl chloride and the nucleophile. The ester bond formation results in the modification of the nucleophile, which can lead to changes in the biochemical and physiological properties of the molecule.
生化学的および生理学的効果
3-Chloro-4,5-dihydroxybenzoyl chloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. 3-Chloro-4,5-dihydroxybenzoyl chloride has also been shown to have antitumor activity and antiviral activity. In addition, 3-Chloro-4,5-dihydroxybenzoyl chloride has been shown to modulate the immune response and to have anti-inflammatory activity.
実験室実験の利点と制限
3-Chloro-4,5-dihydroxybenzoyl chloride has several advantages for lab experiments. It is a relatively stable compound that can be stored for long periods of time. It is also a versatile reagent that can be used in a wide range of reactions. However, 3-Chloro-4,5-dihydroxybenzoyl chloride has some limitations for lab experiments. It is a toxic compound that requires careful handling. It is also a reactive compound that can react with other molecules in the lab, leading to unwanted side reactions.
将来の方向性
There are several future directions for the research on 3-Chloro-4,5-dihydroxybenzoyl chloride. One direction is to explore the use of 3-Chloro-4,5-dihydroxybenzoyl chloride in the synthesis of new pharmaceuticals with improved efficacy and safety profiles. Another direction is to investigate the mechanism of action of 3-Chloro-4,5-dihydroxybenzoyl chloride in more detail, to better understand its biochemical and physiological effects. Additionally, the development of new synthetic methods for 3-Chloro-4,5-dihydroxybenzoyl chloride could lead to more efficient and sustainable production of this important compound.
Conclusion:
In conclusion, 3-Chloro-4,5-dihydroxybenzoyl chloride is an important compound that has been widely used in scientific research. It has been used in the synthesis of various compounds and has shown promising results in the fields of biochemistry, pharmacology, and organic chemistry. 3-Chloro-4,5-dihydroxybenzoyl chloride has several advantages for lab experiments, but also has some limitations that need to be considered. There are several future directions for the research on 3-Chloro-4,5-dihydroxybenzoyl chloride, which could lead to new discoveries and applications of this important compound.
合成法
3-Chloro-4,5-dihydroxybenzoyl chloride can be synthesized by the reaction of 4,5-dihydroxybenzoic acid with thionyl chloride and phosphorus pentachloride. The reaction proceeds through the formation of an intermediate 4,5-dichloro-3-hydroxybenzoyl chloride, which is then chlorinated further to form 3-Chloro-4,5-dihydroxybenzoyl chloride. The synthesis of 3-Chloro-4,5-dihydroxybenzoyl chloride is relatively straightforward and can be performed on a large scale.
科学的研究の応用
3-Chloro-4,5-dihydroxybenzoyl chloride has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of natural products, such as flavonoids and alkaloids. 3-Chloro-4,5-dihydroxybenzoyl chloride has also been used in the synthesis of pharmaceuticals, such as antitumor agents and antiviral agents. In addition, 3-Chloro-4,5-dihydroxybenzoyl chloride has been used as a reagent for the modification of proteins and peptides.
特性
CAS番号 |
119735-20-5 |
|---|---|
製品名 |
3-Chloro-4,5-dihydroxybenzoyl chloride |
分子式 |
C7H4Cl2O3 |
分子量 |
207.01 g/mol |
IUPAC名 |
3-chloro-4,5-dihydroxybenzoyl chloride |
InChI |
InChI=1S/C7H4Cl2O3/c8-4-1-3(7(9)12)2-5(10)6(4)11/h1-2,10-11H |
InChIキー |
AXPHXKHORNGRIK-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)Cl)C(=O)Cl |
正規SMILES |
C1=C(C=C(C(=C1O)O)Cl)C(=O)Cl |
同義語 |
Benzoyl chloride, 3-chloro-4,5-dihydroxy- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



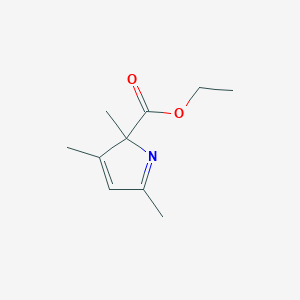
![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)
![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)
